

An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Threonine methyl ester hydrochloride*

Cat. No.: *B3421454*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-Threonine methyl ester hydrochloride**, a key amino acid derivative utilized in synthetic chemistry and pharmaceutical development. This document details its chemical properties, synthesis protocols, and applications, with a focus on providing practical information for laboratory and research settings.

Core Chemical Properties

DL-Threonine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the racemic amino acid DL-Threonine. The esterification of the carboxylic acid group enhances its solubility in organic solvents and makes it a versatile intermediate for further chemical modifications, particularly in peptide synthesis where the amino group requires protection.

Quantitative Data Summary

Property	Value	References
Molecular Weight	169.61 g/mol	[1]
Molecular Formula	C ₅ H ₁₂ ClNO ₃	
CAS Number	62076-66-8	
Appearance	White to off-white solid	
Purity	Typically ≥98%	[2]
Solubility	Soluble in water.	[3]

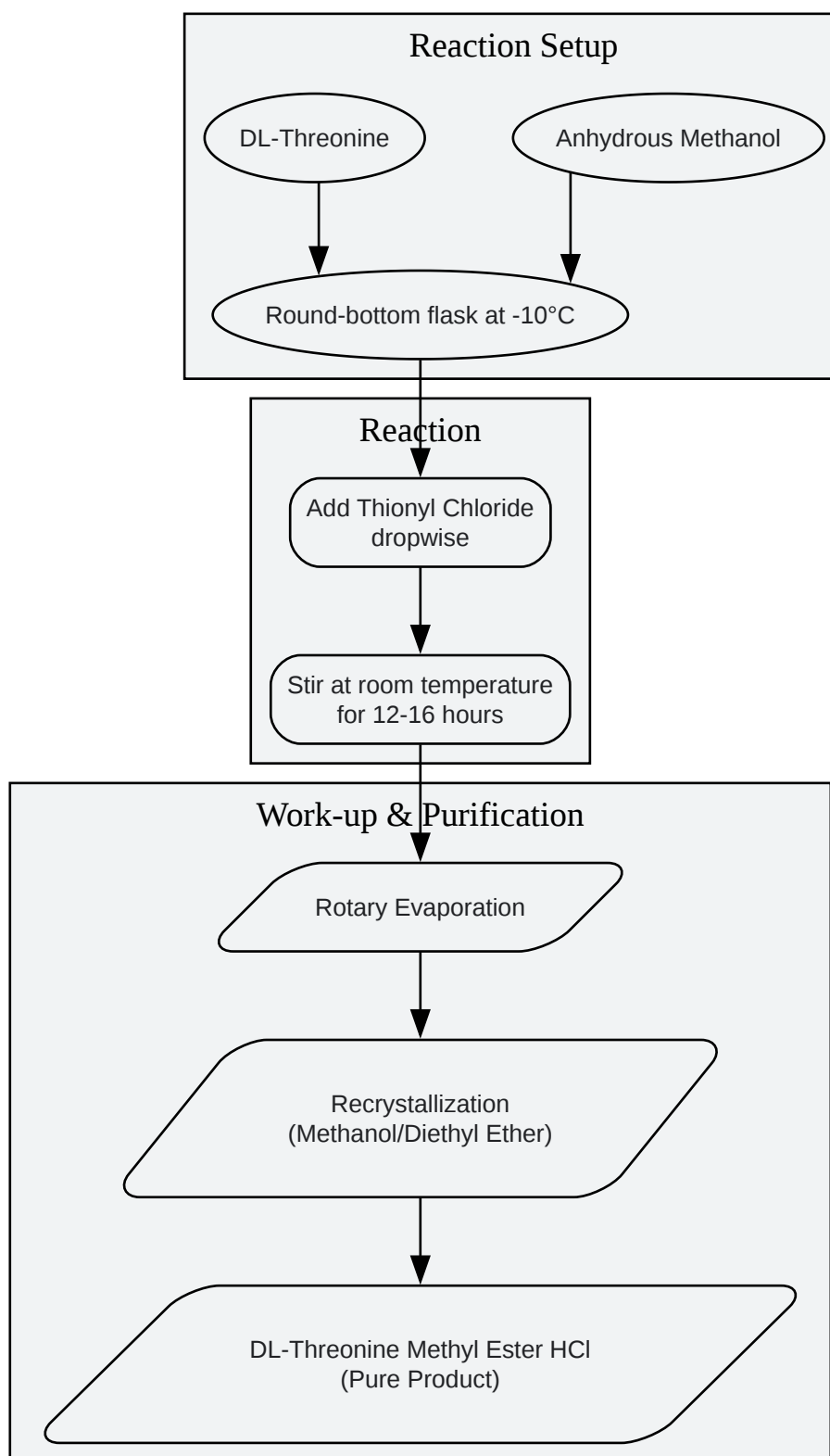
Synthesis of DL-Threonine Methyl Ester Hydrochloride

The synthesis of **DL-Threonine methyl ester hydrochloride** is most commonly achieved through the esterification of DL-Threonine. Two prevalent methods are detailed below.

Method 1: Fischer Esterification using Thionyl Chloride

This classic method involves the reaction of DL-Threonine with methanol in the presence of thionyl chloride (SOCl₂), which acts as a source of HCl in situ to catalyze the reaction and form the hydrochloride salt.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend DL-Threonine in anhydrous methanol at -10 °C.
- **Reagent Addition:** Slowly add thionyl chloride dropwise to the cooled suspension.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- **Work-up:** Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product.



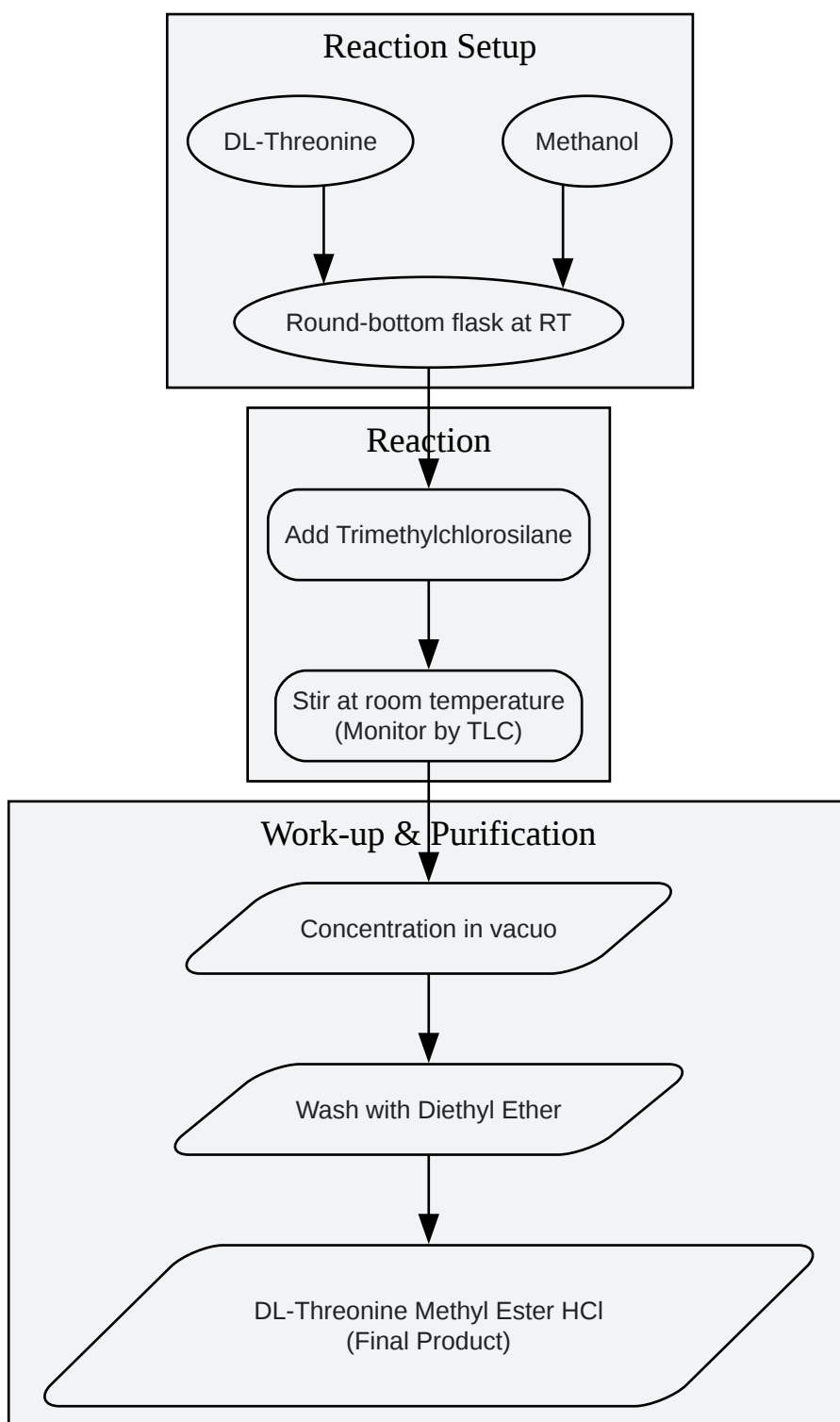
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Fig. 1: Synthesis of **DL-Threonine Methyl Ester Hydrochloride** via Thionyl Chloride.

Method 2: Esterification using Trimethylchlorosilane

An alternative and often milder method utilizes trimethylchlorosilane (TMSCl) to facilitate the esterification of the amino acid in methanol.^[4]

- **Reaction Setup:** To a suspension of DL-Threonine in methanol in a round-bottom flask, add trimethylchlorosilane at room temperature.^[4]
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[4]
- **Work-up:** Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol and excess TMSCl.^[4]
- **Purification:** The crude product is often washed with a non-polar solvent like diethyl ether to remove impurities, yielding the hydrochloride salt.



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Fig. 2: Synthesis of **DL-Threonine Methyl Ester Hydrochloride** using TMSCl.

Applications in Research and Development

DL-Threonine methyl ester hydrochloride is a valuable building block in organic synthesis, primarily within the pharmaceutical and biotechnology sectors.

- **Peptide Synthesis:** It serves as a crucial starting material for the incorporation of threonine residues into peptide chains. The methyl ester protects the carboxylic acid moiety, allowing for selective reaction at the amino group. The hydrochloride salt form can improve the stability and handling of the compound.[3]
- **Chiral Synthesis:** As a chiral molecule, it is employed as a starting material or a resolving agent in the asymmetric synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
- **Drug Discovery:** It is used in the synthesis of novel chemical entities and libraries of compounds for high-throughput screening in drug discovery programs. For instance, it has been used in the synthesis of derivatives with potential antimicrobial activity.
- **Metabolic Studies:** In biochemical research, labeled versions of this compound can be used to study amino acid metabolism and its role in various physiological and pathological processes.[5]

Spectroscopic Data

While a specific, dedicated spectrum for **DL-Threonine methyl ester hydrochloride** is not readily available in public databases, the expected spectroscopic features can be inferred from the known spectra of threonine and its derivatives.

- **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α -proton, the β -proton, and the methyl group protons of the threonine side chain.
- **^{13}C NMR:** The carbon NMR would display signals for the carbonyl carbon of the ester, the α -carbon, the β -carbon, the side-chain methyl carbon, and the ester methyl carbon.
- **IR Spectroscopy:** The infrared spectrum will be characterized by the presence of a strong carbonyl stretch from the ester group (around 1740 cm^{-1}), N-H stretching vibrations, and O-

H stretching from the hydroxyl group.

Safety and Handling

DL-Threonine methyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation.^[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place.

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